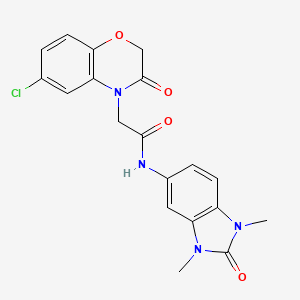
N-(2-ethoxyphenyl)-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-biphenylcarboxamide, also known as O-2050, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, inflammation, and immune function.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-2-biphenylcarboxamide is primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, inflammation, and immune function. N-(2-ethoxyphenyl)-2-biphenylcarboxamide acts as an agonist of these receptors, which results in the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxyphenyl)-2-biphenylcarboxamide are primarily related to its interaction with the cannabinoid receptors CB1 and CB2. These receptors are widely distributed throughout the body and are involved in various physiological processes. Activation of these receptors by N-(2-ethoxyphenyl)-2-biphenylcarboxamide results in the modulation of pain sensation, inflammation, immune function, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-ethoxyphenyl)-2-biphenylcarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This compound is a highly potent agonist of these receptors, which allows for the precise modulation of downstream signaling pathways. Additionally, N-(2-ethoxyphenyl)-2-biphenylcarboxamide is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments.
One of the limitations of using N-(2-ethoxyphenyl)-2-biphenylcarboxamide in lab experiments is its potential for off-target effects. While this compound is highly selective for the cannabinoid receptors CB1 and CB2, it may still interact with other receptors or signaling pathways, which could confound experimental results. Additionally, the effects of N-(2-ethoxyphenyl)-2-biphenylcarboxamide may vary depending on the experimental model or system used, which could limit the generalizability of the results.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-2-biphenylcarboxamide. One area of research is in the development of novel therapeutic agents based on this compound. The potent analgesic and anti-inflammatory properties of N-(2-ethoxyphenyl)-2-biphenylcarboxamide make it a promising candidate for the treatment of chronic pain conditions and inflammatory diseases.
Another area of research is in the elucidation of the molecular mechanisms underlying the effects of N-(2-ethoxyphenyl)-2-biphenylcarboxamide. While the compound is known to interact with the cannabinoid receptors CB1 and CB2, the downstream signaling pathways and molecular targets involved in its effects are not fully understood. Further research is needed to identify these targets and pathways, which could lead to the development of more selective and potent therapeutic agents.
Conclusion:
N-(2-ethoxyphenyl)-2-biphenylcarboxamide is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, inflammation, and immune function. While there is still much to learn about the molecular mechanisms underlying the effects of N-(2-ethoxyphenyl)-2-biphenylcarboxamide, this compound holds promise as a novel therapeutic agent for the treatment of chronic pain conditions and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-biphenylcarboxamide involves the reaction between 2-biphenylcarboxylic acid and 2-ethoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(2-ethoxyphenyl)-2-biphenylcarboxamide.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is in the treatment of pain and inflammation. Studies have shown that N-(2-ethoxyphenyl)-2-biphenylcarboxamide is a potent analgesic and anti-inflammatory agent, which may be useful in the treatment of chronic pain conditions such as neuropathic pain and arthritis.
Another area of research is in the treatment of cancer. N-(2-ethoxyphenyl)-2-biphenylcarboxamide has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. Studies have demonstrated that this compound inhibits the growth and proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-15-9-8-14-19(20)22-21(23)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRVHFGFQCYQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethoxyphenyl)biphenyl-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)






![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)